1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea
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Overview
Description
1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that features a combination of pyrrolidinone, thiazole, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, iodine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules. Its structural features could enable binding to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, its mechanism of action, and its safety profile.
Industry
Industrially, this compound could be used in the development of new materials with specialized properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea include other thiazole-containing molecules and pyrrolidinone derivatives. These compounds share structural features and may exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN4O3S2/c17-10-3-1-9(2-4-10)11-8-26-16(18-11)20-15(25)19-12(22)7-21-13(23)5-6-14(21)24/h1-4,8H,5-7H2,(H2,18,19,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAXBIKTQMBOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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